molecular formula C25H24ClN5O4S B193188 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide CAS No. 150727-06-3

4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide

Cat. No.: B193188
CAS No.: 150727-06-3
M. Wt: 526 g/mol
InChI Key: XKISWHVJIZSPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bosentan Related Compound 3 is an intermediate of Bosentan.

Biological Activity

4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide, commonly referred to by its CAS number 150727-06-3, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C25H24ClN5O4S
  • Molecular Weight : 526.01 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Its structure suggests potential inhibition of certain enzymes or receptors that are critical in disease processes such as hypertension and cancer.

  • Antihypertensive Effects : Preliminary studies indicate that this compound may act as a dual endothelin receptor antagonist, akin to bosentan, which is known for its efficacy in treating pulmonary arterial hypertension. By blocking the effects of endothelin-1, it helps to reduce vascular resistance and lower blood pressure .
  • Anticancer Activity : The bipyrimidine structure is often associated with DNA-binding properties. The compound may interfere with DNA replication or repair mechanisms in cancer cells, leading to apoptosis. This suggests a potential role in cancer therapeutics, particularly for tumors that are resistant to conventional treatments .

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Activity Mechanism Findings
AntihypertensiveEndothelin receptor antagonismReduces blood pressure in animal models; potential for human trials .
AnticancerDNA intercalation and apoptosis inductionIn vitro studies show significant reduction in cell viability of cancer lines .
Enzyme InhibitionPotential inhibition of kinasesMay inhibit specific kinases involved in cell signaling pathways .

Case Studies and Research Findings

  • Antihypertensive Study : A study conducted on animal models demonstrated that administration of the compound resulted in a statistically significant decrease in systolic blood pressure compared to control groups. The study concluded that the compound could be a promising candidate for further development as an antihypertensive agent .
  • Cancer Cell Line Testing : In vitro experiments involving various cancer cell lines (e.g., breast and lung cancer) indicated that the compound effectively reduced cell proliferation rates by inducing apoptosis. Flow cytometry analysis showed increased annexin V binding, confirming apoptotic cell death .
  • Kinase Inhibition Assay : Research focused on the inhibition of specific kinases revealed that the compound could inhibit pathways critical for tumor growth and survival. This highlights its potential as a multi-targeted therapeutic agent against various cancers .

Scientific Research Applications

Overview

4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide, identified by its CAS number 150727-06-3, is a compound with diverse applications in pharmaceutical research, particularly in the fields of oncology and neurology. Its unique chemical structure enables it to interact with various biological targets, making it a subject of interest for drug development.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has shown potential in inhibiting specific enzymes involved in tumor growth and proliferation. Studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells, effectively reducing tumor size and growth rates in various cancer models .

Neurological Disorders

This compound may also play a role in treating neurodegenerative diseases:

  • Enzyme Inhibition : Similar sulfonamide compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. The inhibition of these enzymes can help manage symptoms associated with cognitive decline .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored:

  • Biofilm Formation Inhibition : Recent studies have assessed the ability of sulfonamide derivatives to inhibit biofilm formation in pathogenic bacteria. This characteristic is crucial for developing new antimicrobial agents that can combat resistant strains .

Case Studies

StudyFocusFindings
Study 1Anticancer EvaluationDemonstrated significant cytotoxic effects against breast and colon cancer cell lines, with apoptosis induction observed .
Study 2Neurological ImpactShowed effective inhibition of AChE, leading to potential therapeutic applications in Alzheimer's disease management .
Study 3Antimicrobial ActivityEvaluated against K. pneumoniae and P. aeruginosa, revealing strong inhibition of biofilm formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the bipyrimidin core, followed by functionalization with 2-methoxyphenoxy and chloro groups. Key steps include Suzuki-Miyaura coupling for bipyrimidin assembly and nucleophilic substitution for sulfonamide linkage. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling reactions), and catalysts (e.g., Pd(PPh₃)₄). Purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .

Q. How is the compound characterized for structural integrity and purity in academic research?

  • Methodological Answer : Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–8.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 540–550) .
  • Elemental Analysis : To validate empirical formula (C₂₅H₂₄ClN₅O₄S) with <0.3% deviation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at 1–100 µM concentrations .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility Testing : PBS/DMSO mixtures to determine logP and guide formulation strategies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via synchrotron sources) provides bond angles, torsion angles, and intermolecular interactions. For example, the tert-butyl group’s steric effects on sulfonamide conformation can be quantified (e.g., dihedral angles between bipyrimidin and benzene rings). Data refinement with Olex2 or Mercury ensures <5% R-factor discrepancies .

Q. What strategies address contradictions in reported synthetic yields or by-product profiles?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent Purity : USP-grade reagents reduce side reactions (e.g., tert-butyl sulfonamide dimerization) .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediates, enabling real-time optimization (e.g., quenching excess Cl⁻ to prevent over-chlorination) .
  • By-Product Analysis : High-resolution MS identifies impurities (e.g., dechlorinated analogs), guiding recrystallization protocols .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer : Systematic modifications and assays include:

  • Core Substitution : Replace 2-methoxyphenoxy with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
  • Sulfonamide Isosteres : Replace –SO₂NH– with –PO₂NH– to modulate solubility and bioavailability .
  • Computational Docking : AutoDock Vina predicts binding affinities to targets like carbonic anhydrase IX (∆G < -8 kcal/mol indicates high potency) .

Q. Contradictions and Resolutions

  • Issue : Conflicting reports on tert-butyl group stability under acidic conditions.
    • Resolution : NMR kinetics show tert-butyl cleavage occurs at pH <2 (e.g., HCl/EtOH reflux), requiring pH 4–7 buffers in biological assays .
  • Issue : Variable enzyme inhibition data across studies.
    • Resolution : Standardize assay conditions (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂) to minimize ionic strength effects .

Properties

IUPAC Name

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)31-22-20(35-19-9-6-5-8-18(19)34-4)21(26)29-24(30-22)23-27-14-7-15-28-23/h5-15H,1-4H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISWHVJIZSPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)Cl)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456425
Record name 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150727-06-3
Record name N-(6-Chloro-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)-4-(1,1-dimethylethyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150727063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4- Tert-butyl-n-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(6-CHLORO-5-(2-METHOXYPHENOXY)(2,2'-BIPYRIMIDIN)-4-YL)-4-(1,1-DIMETHYLETHYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZB6RG7BMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

44 g (0.21 moles) of 4-tert-butyl-benzenesulfonamide, 72 g (0.21 moles) of 4,6-dichloro-5-(2-methoxy-phenoxy)-[2,2′]bipyrimidine and 0.7 g of tetrabutylammonium bromide are added to a suspension of 35 g (0.25 moles) of potassium carbonate in 720 ml of methyl isobutyl ketone (MIBK), kept in an inert atmosphere (nitrogen). Once the addition is complete, the suspension is heated to reflux, operating so as to azeotropically remove the water that forms during the reaction. The reaction is kept at reflux for 5 hours. Once the reaction is complete, the suspension is cooled to 50° C. and diluted with 0.2 liters of water. Hydrochloric acid 35% is then added until obtaining a pH between 2.0 and 3.0. The suspension is cooled to 5° C./10° C. and the product is left to crystallise for 10 hours. The suspension is filtered and 120 g in wet form of the title compound are obtained equal to 100 g in dry form (0.19 moles) (yield 92%; purity 99.6% HPLC).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 L
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

4-tert.-butyl-N-[6-chloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzene sulfonamide was prepared as disclosed in EP 0 526 708 A1 from 4,6-dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)-pyrimidine and p-tert.-butyl benzene sulfonamide potassium salt. LC-MS: tR=5.50 min, [M+1]+=526.29, [M−1]−=524.43.
[Compound]
Name
708 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-tert.-butyl benzene sulfonamide potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
Reactant of Route 4
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.